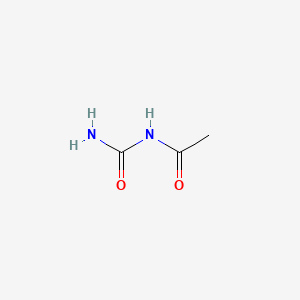

Acetylurea

Beschreibung

Historical Perspectives on Acylurea Compounds and Derivatives

Acylureas represent a class of chemical compounds formally derived through the acylation of urea (B33335). Their history is intertwined with the broader development of organic chemistry and the exploration of compounds with diverse biological activities.

Evolution of Acylurea Synthesis and Application

The synthesis of acylurea compounds has evolved significantly over time. Historically, these compounds have been recognized for their pharmaceutical properties, with some being considered promising anticonvulsants and sedatives for many decades. Early research, such as studies conducted by Spielman et al., involved the synthesis and evaluation of various acylurea derivatives for their anticonvulsant activity. Beyond pharmaceuticals, a notable subclass of acylureas, known as benzoylureas, found application as insecticides. These compounds function as insect growth regulators by interfering with chitin (B13524) synthesis, a crucial biological process in insects. Acetylurea itself can be synthesized by reacting urea with acetyl chloride or acetic anhydride.

Foundational Research in Urea Chemistry and this compound Development

The foundational understanding of urea chemistry laid the groundwork for the development of this compound and other urea derivatives. A pivotal moment in organic chemistry occurred in 1828 when Friedrich Wöhler successfully synthesized urea from inorganic starting materials, specifically silver cyanate (B1221674) and ammonium (B1175870) chloride. This groundbreaking achievement implicitly challenged the theory of vitalism, which posited that organic compounds could only be produced by living organisms, and marked the birth of modern organic chemistry.

Urea itself was known prior to Wöhler's synthesis as a natural byproduct of metabolism. Building upon this fundamental discovery, the synthesis and study of urea derivatives flourished. This compound (C₃H₆N₂O₂), a derivative formed by the acetylation of urea, is typically a white to off-white crystalline solid with a melting point ranging from 216 to 218°C. It exhibits slight solubility in water (approximately 13 g/L at 15°C) and is more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. In certain industrial processes, this compound can emerge as a side product, for instance, during starch esterification when deep eutectic solvents (DES) are utilized, and residual acetic acid reacts with urea.

A summary of this compound's physical properties is presented in the table below:

| Property | Value | Source |

| Chemical Formula | C₃H₆N₂O₂ | |

| Molecular Weight | 102.09 g/mol | |

| Appearance | White to Off-White Crystalline Solid | |

| Melting Point | 216-218 °C | |

| Water Solubility | 13 g/L (at 15 °C) | |

| Solubility in DMSO | Soluble | |

| Solubility in Methanol | Soluble |

Significance of this compound in Contemporary Chemical and Biochemical Sciences

This compound and its derivatives continue to be subjects of extensive academic research due to their versatile chemical properties and broad applicability across various scientific fields.

Role as a Versatile Molecule in Medicinal Chemistry

Urea derivatives, including acylureas, are pivotal in drug development. Their ability to form multiple stable hydrogen bonds with protein and receptor targets makes the urea functionality a crucial pharmacophore in medicinal chemistry. this compound derivatives serve as precursors for neuroactive compounds, notably those that target sigma-1 receptors (σ1R).

Historically, acylureas have been incorporated into pharmaceutical drugs. Examples include anticonvulsants such as phenacemide (B10339), pheneturide, chlorphenacemide, and acetylpheneturide, as well as sedatives like acecarbromal. Research has explored this compound derivatives as potential therapeutic agents for neurological disorders, investigating their analgesic, anti-inflammatory, and anticonvulsant properties. Beyond neurological applications, some this compound derivatives have demonstrated anticancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In the context of plant health, this compound produced by Bacillus velezensis GJ1 has been shown to induce systemic resistance (ISR) in plants, highlighting its role in plant disease resistance. Furthermore, dimethylamine (B145610) this compound (DIZE), an ACE2 activator, has exhibited neuroprotective and anti-inflammatory properties in models of Alzheimer's disease. this compound itself has been investigated for its anti-inflammatory properties.

Importance in Synthetic Organic Chemistry as a Reagent and Building Block

In synthetic organic chemistry, this compound functions as a valuable reagent and organic building block. Its utility lies in its ability to be incorporated into more complex molecular structures, including those used in pharmaceuticals and agrochemicals. this compound is known to participate in various fundamental chemical reactions, such as hydrolysis (yielding urea and acetic acid), oxidation, and substitution reactions. For instance, its reaction with formaldehyde (B43269) in cold concentrated sulfuric acid produces methylene (B1212753) bis-acetylurea.

Moreover, this compound derivatives serve as foundational starting points for the synthesis of diverse heterocyclic compounds. This includes the challenging synthesis of complex azine structures, such as triazine, thiazine, uracil (B121893), and condensed uracil systems. In advanced peptide synthesis, N-acylureas (NAUs) are employed as mild activating agents, facilitating the N-to-C assembly of peptides and mitigating the formation of undesirable aspartimide byproducts.

Relevance in Material Science and Polymer Chemistry

This compound derivatives are recognized as important building blocks in materials chemistry. The broader class of urea compounds plays a significant industrial role, serving as starting materials for the production of plastics and adhesives, as well as in the manufacturing of various resins, such as urea-formaldehyde resin. this compound itself is utilized in the formulation of resins.

In the cosmetics industry, monothis compound (a synonym for this compound) is incorporated into cosmetic compositions for skin treatment, valued for its moisturizing benefits and stability, particularly in formulations where urea might be unstable. It is also listed as a water-soluble organic compound that can enhance compatibility in environmentally safe pesticide compositions, improving their spreadability and adhesiveness on plant foliage. The field of polymer chemistry, which focuses on the synthesis and properties of polymer materials, benefits from such versatile building blocks to create new polymer structures and tailor their properties for specific applications.

Scope and Objectives of this compound Research

Academic research concerning this compound is primarily guided by two overarching objectives: to advance the fundamental understanding of its chemical reactivity and molecular interactions, and to explore its potential for novel applications across various scientific and technological fields. These objectives collectively aim to harness the compound's unique characteristics for significant advancements.

Advancing Fundamental Understanding of this compound Reactivity and Interactions

A core objective in this compound research is to deepen the fundamental understanding of its chemical reactivity and how it engages in molecular interactions. This involves comprehensive studies into its chemical transformations and binding characteristics within different systems.

Reactivity Studies: Research aims to unravel the mechanisms governing reactions involving this compound and its derivatives. For example, studies focus on the formation of this compound compounds via the condensation of carbodiimides with carboxylic acids, with an objective to understand reaction pathways, including those that proceed without catalysts and the competitive influence of moisture . Investigations into specific condensation reactions, such as those involving complex 1,2-diketones and substituted ureas, also aim to determine the regioselectivity and the conditions under which this compound itself participates or remains unreactive . Furthermore, theoretical studies, often employing computational methods like Density Functional Theory (DFT), are utilized to analyze the reaction mechanisms of related compounds, such as N-acetylthiourea, to understand how structural elements like the acetyl group influence reaction kinetics and non-covalent interactions . In the context of developing flame retardants, a specific research objective involves understanding the stability of certain chemical rings and whether reactions leading to this compound occur between additives and isocyanates .

Exploring Novel Applications in Diverse Scientific Disciplines

Beyond fundamental understanding, a crucial objective of this compound research is to explore and develop its novel applications across various scientific and technological domains.

Therapeutic and Medical Applications: A significant area of research focuses on developing this compound-containing compounds as novel therapeutic agents. Objectives include the synthesis and evaluation of acyl-urea derivatives for the treatment of neurological disorders such as epilepsy, neuropathic pain, and bipolar disorder, with the aim of achieving improved efficacy and reduced side effects . In diabetes research, an objective is to explore the use of this compound aerosol to activate acetyl urea-responsive insulin-producing cells for blood glucose normalization, particularly in type I diabetes . Furthermore, acyl ureas are investigated as inhibitors of glycogen (B147801) phosphorylase, a molecular target for controlling hyperglycemia in type 2 diabetes, with the objective of developing new antidiabetic drugs . Allylisopropylthis compound (PubChem CID: 10793) is studied for its role in cytochrome P-450 induction, representing an objective in pharmacological research related to drug metabolism . Quinoxaline-2-mercapto-acetylurea analogues are also being investigated for their antiviral properties, aiming to identify potential therapeutic mechanisms against respiratory pathogens like influenza and SARS-CoV-2 .

Agricultural Applications: Research explores the role of this compound as a volatile compound produced by beneficial microorganisms, such as Bacillus velezensis. The objective here is to understand its contribution to plant disease resistance and growth promotion, paving the way for its potential application in biopesticides and biofertilizers .

Industrial and Materials Science Applications: Objectives in industrial applications include exploring this compound's potential to improve the production yield of enzymes, such as fibrinolytic enzymes, although further validation is often required . In materials science, the examination of rare earth bromide complexes with this compound aims to understand their structural properties, which could potentially lead to applications in advanced materials like single-molecule magnets (SMMs) for molecular spintronics, where the objective is to design efficient SMMs functioning at practical temperatures .

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-carbamoylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZNOGGALENQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060445 | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-07-1 | |

| Record name | Acetylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KRU31I919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Acetylurea

Contemporary Approaches to Acetylurea Synthesis and Purification

Modern synthetic strategies for this compound often involve condensation reactions, with significant attention paid to reaction environment and solvent selection to maximize yield and purity.

Condensation reactions are a primary route for this compound synthesis, particularly the reaction between urea (B33335) and acetyl chloride. Early methods, such as those described in U.S. Patent No. 2,090,593, established scalable routes utilizing sodium urea and acyl halides. Contemporary refinements aim to improve efficiency and purity.

Maintaining anhydrous conditions and an inert atmosphere is crucial in this compound synthesis to prevent unwanted side reactions and degradation of reactants. Many chemical reactions are sensitive to oxygen and moisture, which can lead to reduced yields or the formation of undesired byproducts.

For instance, the presence of water can lead to the hydrolysis of moisture-sensitive reagents like acetyl chloride, thereby reducing the efficiency of the desired condensation reaction. Inert gases such as nitrogen (N₂) or argon (Ar) are commonly employed to replace air in the reaction environment. Techniques like using a glovebox, Schlenk line, or vacuum-purge cycles are utilized to ensure the reaction vessel is free of contaminants.

Optimized protocols for this compound synthesis often involve careful control of reagent addition, temperature, and reaction duration. An example of an optimized protocol involves dissolving acetyl chloride in anhydrous toluene (B28343) and refluxing it under a nitrogen atmosphere. Sodium urea is then gradually added to prevent exothermic runaway. This method can achieve typical yields of 60–70% with over 95% purity.

Another refined approach involves the direct condensation of urea and acetyl chloride. One modified protocol replaces sodium urea with excess urea, simplifying the synthesis. In this method, urea is added to dry acetonitrile (B52724), and acetyl chloride is slowly introduced into the boiling urea solution. The mixture is then refluxed for a set period, and the product is isolated. This method can achieve yields of 75–80% with reduced byproduct formation due to the inertness of acetonitrile, though rigorous drying is still required to prevent acetyl chloride hydrolysis.

Here's a comparison of typical yields for different synthetic routes:

| Synthetic Route | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Classical Sodium Urea Method | 60–70 | >95 | High atom economy, scalable for industrial production | Requires handling moisture-sensitive sodium urea |

| Direct Urea Method (Acetonitrile-Based) | 75–80 | Not specified | Avoids sodium urea preparation, reduced byproduct formation | Requires rigorous drying to prevent acetyl chloride hydrolysis |

Solvent-mediated synthetic pathways offer advantages in controlling reaction kinetics and byproduct formation. Acetonitrile is a notable solvent in this compound synthesis. A modified protocol involves adding urea to dry acetonitrile, followed by the slow introduction of acetyl chloride into the boiling urea solution. After refluxing, acetonitrile is evaporated, and the residue is dissolved in ethyl acetate (B1210297) for isolation. This method achieves high yields (75–80%) and reduces byproduct formation due to acetonitrile's inertness. Acetonitrile is widely used as a solvent and intermediate in organic synthesis, contributing to the development of new methods for various compounds.

Achieving high purity this compound is critical for laboratory studies and applications. Various purification techniques are employed to remove impurities and obtain a crystalline product.

Recrystallization is a widely used technique for purifying this compound. The process typically involves dissolving the crude product in a suitable hot solvent, followed by cooling to induce crystallization. Common solvents for recrystallization include ethanol/water mixtures , hot ethyl alcohol , hot water , and acetic acid . After crystallization, the solid product is filtered, washed, and often vacuum-dried to ensure high purity. For instance, this compound can be recrystallized from acetic acid, followed by washing with diethyl ether and drying in air, then at 100°C. Another method involves recrystallization from hot ethanol.

Here's a summary of recrystallization solvents and conditions:

| Solvent System | Temperature Conditions | Drying Conditions | Reference |

| Ethanol/Water mixtures | Cooling, followed by vacuum drying | Vacuum drying | |

| Hot ethyl alcohol | Cooling to obtain crystals | Not specified | |

| Hot water | Cooling to obtain crystals | Not specified | |

| Acetic acid, then Et₂O | Not specified, then 100°C | Air dry, then at 100°C | |

| Hot ethanol | Not specified | Not specified |

Mechanistic Studies of this compound Chemical Reactions

Kinetics and Mechanisms of this compound Oxidation (e.g., by Bromate)

Theoretical Studies of Reaction Mechanisms (e.g., DFT Calculations)

Theoretical studies, particularly those employing Density Functional Theory (DFT) calculations, play a crucial role in elucidating the intricate reaction mechanisms involving this compound and its related compounds. These computational approaches provide insights into molecular structures, energetic profiles, and transition states that are often challenging to observe experimentally. DFT calculations are utilized to support experimental findings, confirm proposed mechanisms, and refine the design of synthetic strategies . For instance, DFT simulations can be compared with experimental kinetic isotope effects to validate mechanistic predictions.

Quantum Chemical Calculations for Decomposition Pathways

Quantum chemical calculations, including DFT, have been applied to investigate the decomposition pathways of this compound and its analogs. Studies on the sublimation and decomposition of this compound have been conducted, providing fundamental insights into its thermal stability and breakdown processes. While specific detailed decomposition pathways for this compound itself from quantum chemical calculations were not extensively detailed in the provided search results, analogous studies on N-acetylthiourea and N,N'-diacetylthiourea offer a valuable parallel. For these related compounds, DFT calculations at the MPW1PW91/6-311G(d,p) level of theory have been employed to propose reaction mechanisms for their decomposition. The products of N-acetylthiourea decomposition were identified as ketene (B1206846) and thiourea (B124793), while N,N'-diacetylthiourea yielded ketene and N-acetylthiourea. These studies highlight the utility of quantum chemical methods in predicting and understanding the products and energetics of decomposition reactions.

Influence of Electronic Effects on Reaction Kinetics

Electronic effects, such as inductive or resonance effects, significantly influence the kinetics of chemical reactions by altering electron density distribution and molecular stability. Theoretical studies have demonstrated this influence in the context of this compound derivatives. For example, the kinetics of the decomposition reactions of N-acetylthiourea and N,N'-diacetylthiourea are notably affected by the electron-withdrawing effect of the acetyl group. This highlights how computational chemistry can quantitatively assess the impact of substituent electronic properties on reaction rates and pathways. Population analysis, for instance, can reveal the synchronous nature of a mechanism, as indicated by the Wiberg synchronicity index.

Computational Resolution of Discrepancies between Theoretical and Experimental Results

A significant application of theoretical studies is the computational resolution of discrepancies that may arise between theoretical predictions and experimental observations. While direct examples of such resolutions specifically for this compound were not detailed, the general methodology involves integrating theoretical calculations with experimental validation . For instance, DFT simulations can be compared against experimental kinetic isotope effects to refine mechanistic predictions. Varying computational parameters, such as solvation models, can also be employed to assess their impact on mechanistic predictions, thereby aiding in the reconciliation of theoretical and experimental data. This iterative process of computational modeling and experimental verification is vital for advancing the understanding of complex chemical processes.

Derivatization Strategies for Functional Enhancement

Derivatization strategies involving this compound aim to enhance its functional properties or expand its utility as a synthetic building block. This compound derivatives serve as versatile starting materials for the synthesis of a wide array of chemical compounds, particularly in heterocyclic chemistry. The modifications to the urea moiety in this compound derivatives can significantly impact their biological activities, such as antiproliferative activity. Furthermore, substances like this compound have been explored for their potential to improve the production of fibrinolytic enzymes, indicating a functional enhancement in biochemical applications. In industrial contexts, selected N-hydrogen compounds, including this compound, have been shown to enhance the bactericidal efficacy of hypochlorite (B82951) solutions, demonstrating their role in functional improvement for pulp and paper applications.

Synthesis of Novel this compound Derivatives for Heterocyclic Chemistry

This compound and its derivatives are important precursors in the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. A notable example is the use of this compound derivatives as foundational starting points for creating complex azine structures, often challenging to synthesize via traditional methods. Through chemical reactions such as diazotization, followed by interactions with carbon disulfide or carbonyl compounds and subsequent cyclization, researchers have successfully synthesized triazine, thiazine, uracil (B121893), and condensed uracil systems.

Another significant derivative, cyanothis compound (B75420), acts as a poly-functional precursor for the facile synthesis of various pyrimidines and heteroarylthymine analogues. The free amino group in cyanothis compound can undergo different chemical behaviors depending on reaction conditions, leading to a diverse range of pyrimidine (B1678525) compounds. These derivatization strategies not only simplify synthetic processes but also broaden the accessibility of important heterocycles, opening new avenues for drug discovery and development.

Formation of Triazine, Thiazine, Uracil, and Condensed Uracil Systems

This compound derivatives are foundational starting points for the synthesis of complex azine structures, which are often challenging to produce via traditional synthetic routes. Research has demonstrated a novel approach to synthesize triazine, thiazine, uracil, and condensed uracil systems utilizing this compound derivatives. This methodology involves a series of chemical reactions, including diazotization and subsequent interactions with carbon disulfide or carbonyl compounds, followed by a cyclization step. This approach not only streamlines the synthesis process but also enhances the accessibility of these important heterocycles.

For instance, cyanothis compound, a derivative of this compound, has been employed in the synthesis of various pyrimidines and fused uracils. The condensation products of cyanothis compound with carbonyl compounds have been specifically used to prepare fused uracils through the intermediate formation of o-aminoureidocarbonyl heterocycles.

Utilization of Diazotization and Cyclization Steps

Diazotization is a key step in the synthesis of various heterocyclic systems from this compound derivatives. This process involves the conversion of a primary amine into a diazonium salt using nitrous acid. Diazonium salts are highly reactive intermediates that can undergo a range of reactions, including substitution, coupling, and cyclization, making them valuable in the synthesis of complex molecules. In the context of this compound chemistry, diazotization, followed by reactions with carbon disulfide or carbonyl compounds, is crucial for the subsequent cyclization that forms triazine, thiazine, uracil, and condensed uracil systems. The N- and O-nucleophilic reaction centers within the urea molecule promote cyclization under specific reaction conditions.

A simplified representation of the general reaction sequence for forming these heterocycles from this compound derivatives is presented in Table 1.

Table 1: General Synthetic Pathway for Heterocyclic Systems from this compound Derivatives

| Step | Reactant | Reagent(s) | Intermediate | Product Type | Key Transformation |

| 1 | This compound Derivative | Nitrous Acid (HNO₂) | Diazonium Salt | - | Diazotization |

| 2 | Diazonium Salt | Carbon Disulfide (CS₂) or Carbonyl Compounds | - | Thiazine, Uracil, Condensed Uracil | Cyclization |

| 3 | Diazonium Salt | - | - | Triazine | Cyclization |

Impact of Structural Modifications on Derivative Efficacy

Structural modifications to chemical compounds, including this compound derivatives, are fundamental in drug discovery to optimize their biological activity. This involves understanding how changes in molecular structure correlate with changes in biological effect, a concept known as Structure-Activity Relationship (SAR).

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a critical tool in drug discovery, used to predict biological activity from molecular structure and guide the synthesis or acquisition of new compounds with desired properties. SAR studies aim to elucidate the relationship between the structural characteristics of a molecule and its chemical and biological reactivity. This understanding allows for the rational exploration of chemical space to optimize properties such as potency, selectivity, and bioavailability, while minimizing undesirable characteristics like toxicity.

For this compound derivatives, SAR analysis helps identify which structural elements contribute to specific biological activities. For example, in the context of cereblon binding, studies have shown that the acetamide (B32628) group (CH₃CONH₂) could be a minimal binding moiety, suggesting that acetylated primary amines might generally bind in a similar mode. Furthermore, for cereblon effectors, noteworthy binding was observed for cyclic binding moieties, with 5-membered lactam rings generally exhibiting higher affinity than 4- or 6-membered rings. Substitutions at certain positions or the presence of heteroatoms can abolish binding, indicating specific structural requirements for activity.

In the development of new neurotropic drugs, SAR studies on condensed triazines, which can be derived from this compound, have revealed that the presence of a condensed triazine ring can be beneficial for enhancing anticonvulsant and antidepressant activities. Specific substituents, such as a phenethyl functional group on the nitrogen atom of the triazine ring, have been shown to increase antidepressant activity.

Rational Design of this compound Analogues with Modified Pharmacophores

Rational drug design involves the deliberate modification of chemical structures to achieve improved efficacy and other desirable pharmacological properties. This approach is heavily informed by SAR analysis and the understanding of pharmacophores. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response.

For this compound analogues, rational design can involve modifying specific parts of the molecule to enhance or alter their interaction with biological targets. For instance, in the development of cereblon effectors, understanding the minimal binding moieties and the impact of cyclic structures has allowed for the design of compounds with lower molecular weight, fewer hydrogen bond donors and acceptors, and improved water solubility, leading to better drug-likeness. This rational approach can also help in designing effectors that might circumvent issues like cereblon-mediated teratogenicity by choosing binding moieties not derived from problematic compounds like thalidomide.

Another example involves quinoxaline-based this compound analogues, which have been rationally designed and evaluated as inhibitors of viral egress for viruses like Ebola and Marburg. These analogues, containing a quinoxaline (B1680401) moiety, have shown low nanomolar potency, good human liver microsome stability, and minimal P450 3A4 inhibition, demonstrating the success of rational design in developing potent and stable compounds.

Table 2: Examples of this compound Derivatives and Their Pharmacophore Modifications

| Derivative Type | Pharmacophore Modification | Observed Impact on Efficacy/Property | Relevant Biological Target/Context |

| This compound derivatives (Cereblon binders) | Cyclic binding moieties (e.g., 5-membered lactam rings) | Higher affinity; specific positions for substitutions | Cereblon protein (ubiquitin ligase complex) |

| Condensed Triazines (this compound-derived) | Presence of condensed triazine ring; phenethyl substitution on triazine nitrogen | Enhanced anticonvulsant and antidepressant activity | Neurotropic targets (e.g., CNS) |

| Quinoxaline-2-mercapto-acetyl-urea analogues | Quinoxaline moiety | Low nanomolar potency, good metabolic stability, low P450 inhibition | Ebola and Marburg VP40 egress |

Iii. Coordination Chemistry of Acetylurea

Complex Formation with Metal Ions

Acetylurea readily engages with metal ions to form coordination complexes, where it acts as a ligand.

This compound functions as a bidentate ligand, coordinating to metal atoms primarily through its oxygen atoms. Upon coordination, this compound molecules often undergo a conformational change, transitioning from an initial cis-trans conformation to a trans-trans conformation. This transformation is attributed to the rotation of the -C(O)-NH2 fragment around the nitrogen atom of the imino group . The angles between the O(1)C(1)N(3) and O(2)C(4)N(3) planes within the coordinated this compound molecules can vary, influenced by the electronic structure of the central metal atom and the spatial characteristics of the resulting complexes .

The synthesis of metal-acetylurea complexes typically involves reactions between metal salts and this compound, followed by characterization using techniques such as elemental analysis, IR spectroscopy, and X-ray diffraction to determine their compositions and structural features .

A significant area of research has focused on the coordination compounds formed between this compound and rare-earth metal halides. These complexes generally share the composition LnX₃·2AcUr·5H₂O, where Ln represents a lanthanide element and X denotes a halide (Cl or Br) . Despite this common stoichiometry, the structures of these compounds can differ significantly across the lanthanide series .

New coordination compounds of light rare-earth (RE) bromides with this compound have been synthesized, including complexes of yttrium, lanthanum, cerium, neodymium, and samarium . For instance, compounds like [Y(AcUr)₂(H₂O)₄]³⁺ and [Y(AcUr)₂(H₂O)₅]³⁺ cations have been observed, differing in their number of inner-sphere water molecules and coordination numbers . Similarly, complexes of lanthanum and cerium, such as [Ln(AcUr)₂(H₂O)₅]³⁺, contain outer-sphere bromide ions .

Crystal structures of this compound complexes with middle rare-earth bromides, such as those of gadolinium and terbium ([Ln(AcUr)₂(H₂O)₅]Br₃·H₂O), and heavy rare-earth bromides, including dysprosium, holmium, and erbium (e.g., [Er(AcUr)₂(H₂O)₄]Br₃), have been studied by X-ray diffraction .

The coordination number of the central metal ion in this compound complexes varies depending on the specific rare-earth metal. For light lanthanides (Ln = La–Sm), the complex cations typically exhibit a coordination number of 9, forming structures like [Ln(AcUr)₂(H₂O)₅]³⁺, where halide ions are outer-sphere . In contrast, for heavy lanthanides (Ln = Ho–Lu) and yttrium, crystals often contain complex cations such as [Ln(AcUr)₂(H₂O)₄]³⁺, demonstrating a coordination number of 8, with uncoordinated halide ions and water molecules .

For yttrium complexes, both 8 and 9 coordination numbers have been observed, corresponding to four and five inner-sphere water molecules, respectively . Middle rare-earth bromide complexes of gadolinium and terbium contain two bidentate this compound molecules and five inner-sphere water molecules, resulting in a coordination number of 9. Erbium complexes, however, show four inner-sphere water molecules and a coordination number of 8 . Dysprosium and holmium compounds can contain two types of complex cations with coordination numbers of both 9 and 8 .

The coordination polyhedron can also vary; for instance, some compounds exhibit a one-capped tetragonal antiprism, while others form a three-capped trigonal prism .

The following table summarizes the observed coordination numbers and inner-sphere water molecules for various rare-earth this compound complexes:

| Metal Ion (Ln) | Complex Cation Type | Coordination Number | Inner-Sphere Water Molecules | Halide Ion Status |

| La, Ce, Pr, Nd, Sm | [Ln(AcUr)₂(H₂O)₅]³⁺ | 9 | 5 | Outer-sphere |

| Y, Ho, Er, Yb, Lu | [Ln(AcUr)₂(H₂O)₄]³⁺ | 8 | 4 | Uncoordinated |

| Gd, Tb | [Ln(AcUr)₂(H₂O)₅]³⁺ | 9 | 5 | Outer-sphere |

| Dy, Ho | Mixed complexes | 9 and 8 | 5 and 4 | Uncoordinated |

The coordination behavior of this compound with rare-earth metals differs significantly from that of related ligands like urea (B33335), acetamide (B32628), and biuret, which often form isostructural series across all lanthanides . In contrast, this compound complexes exhibit considerable structural variability. For example, structurally characterized complexes of light lanthanides, such as [Ln(AcUr)₂(H₂O)₅]Br₃ (Ln = La, Pr) and [Ln(AcUr)₂(H₂O)₅]Cl₃ (Ln = Pr, Nd, Sm), despite having the same composition and coordination number of 9, are not isostructural .

Furthermore, polymorphism has been observed in praseodymium complexes, with different polymorphous modifications studied at varying temperatures (e.g., 296 K and 100 K) . Samarium, terbium, and dysprosium bromide complexes of this compound have also been noted for their photoluminescence properties . The high barrier to internal rotation of the planar this compound ligands contributes to the possibility of forming various conformers, adding to the structural diversity .

Coordination Numbers and Inner-Sphere Water Molecules in Complexes

Biological and Biomedical Applications of Coordination Compounds

Coordination compounds are broadly significant in biological systems and medicine, playing crucial roles in various life processes and therapeutic applications. They are essential in understanding enzymatic mechanisms, metal ion homeostasis, and organelle functions. In medicine, coordination compounds are utilized as anticancer drugs and imaging agents, contributing to advancements in treatment and diagnosis. For instance, gadolinium(III) complexes are widely used as contrast agents in Magnetic Resonance Imaging (MRI) due to their unique magnetic properties. Beyond medicine, coordination compounds serve as catalysts in chemical reactions and are vital in analytical chemistry for metal ion determination.

While this compound itself and certain this compound derivatives, such as phenacemide (B10339) (phenylthis compound), have demonstrated biological activities, including anticonvulsant properties, and 4-phenyl-2-oxo-1-pyrrolidinylthis compound has shown potential as an analgesic, anti-inflammatory, and anticonvulsant agent, direct and detailed biomedical applications specifically for the coordination compounds of this compound with rare-earth metals are not extensively reported in the provided research findings. However, the observation of photoluminescence in some samarium, terbium, and dysprosium bromide complexes of this compound suggests potential avenues for future exploration in areas such as luminescent probes or materials science .

Spectroscopic and Crystallographic Investigations of Complexes

The structural characterization of this compound complexes relies heavily on a combination of spectroscopic methods and X-ray diffraction analysis. These techniques provide complementary information, ranging from vibrational modes and electronic environments to precise atomic arrangements and intermolecular interactions within the crystal lattice.

Infrared (IR) spectroscopy is a powerful technique for identifying the coordination modes of this compound within its metal complexes. By analyzing shifts in characteristic vibrational frequencies, particularly those associated with carbonyl (C=O) and amino (N-H) groups, researchers can deduce how the this compound ligand binds to the metal center.

Studies on this compound and its C- and NN′-deuterated derivatives have enabled detailed vibrational assignments in the crystalline state . Normal coordinate analysis has been performed for both trans-cis and trans-trans models of this compound, with the trans-cis model accurately reproducing observed fundamental frequencies . In coordination compounds, this compound molecules typically coordinate to lanthanide atoms in a bidentate fashion through their oxygen atoms . This bidentate coordination often results in a conformational change of the this compound ligand from an initial cis-trans conformation to a trans-trans conformation, driven by the rotation of the -C(O)-NH2 fragment around the nitrogen atom of the imino group .

| This compound State | Observed Conformation | Coordination Mode | Reference |

|---|---|---|---|

| Initial (uncoordinated) | cis-trans | N/A | |

| Coordinated (e.g., to Ln) | trans-trans | Bidentate through oxygen atoms |

X-ray diffraction (XRD) analysis is crucial for determining the precise three-dimensional arrangement of atoms in this compound complexes, providing detailed information about coordination geometries, intermolecular interactions, and solid-state properties.

X-ray diffraction studies have revealed diverse coordination geometries for this compound complexes, particularly with rare-earth metal halides. For instance, complexes with light lanthanides (La–Sm) often form complex cations with the composition [Ln(AcUr)2(H2O)5]³⁺, where the lanthanide atom exhibits a coordination number of 9 . The coordination polyhedron in these cases can be a one-capped tetragonal antiprism or a three-capped trigonal prism . This compound molecules coordinate to the lanthanide atoms in a bidentate manner through their oxygen atoms .

As the lanthanide series progresses to heavier elements (Ho–Lu) and Yttrium, the coordination number tends to decrease. For these elements, crystals often contain complex cations of the type [Ln(AcUr)2(H2O)4]³⁺, with a coordination number of 8 . Halide ions are typically outer-sphere, meaning they are not directly coordinated to the metal center .

| Lanthanide (Ln) | Complex Cation | Coordination Number | Coordination Polyhedron | Reference |

|---|---|---|---|---|

| La–Sm | [Ln(AcUr)2(H2O)5]³⁺ | 9 | One-capped tetragonal antiprism, three-capped trigonal prism | |

| Ho–Lu, Y | [Ln(AcUr)2(H2O)4]³⁺ | 8 | Not explicitly specified, but different from 9-coordinate | |

| Y | [Y(AcUr)2(H2O)4]³⁺ and [Y(AcUr)2(H2O)5]³⁺ | 8 and 9 | Varies with water molecules |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant aspect of this compound complex chemistry. X-ray diffraction studies have revealed that certain this compound complexes, such as those of praseodymium, exhibit polymorphous modifications . These polymorphs can show different structural characteristics at varying temperatures, for instance, at 296 K and 100 K . The presence of a high barrier to internal rotation of the planar this compound ligands can facilitate the formation of various conformers, contributing to polymorphism . Some rare-earth bromide complexes of this compound, specifically those of Nd and Sm, have the same composition but different structures, and also display different polymorphous modifications at 100 K and 296 K .

X-ray Diffraction Analysis for Crystal Structures

Analysis of Hydrogen Bonding and Supramolecular Tectonics

Theoretical Approaches in Coordination Chemistry

Theoretical and computational methodologies play a crucial role in advancing the understanding of coordination chemistry, offering insights into processes at the molecular level that complement experimental studies . These approaches facilitate the rational design of metal complexes with desired properties .

Computational Studies on Metal-Ligand Interactions

Computational studies provide a powerful means to investigate metal-ligand interactions within coordination compounds. These methods encompass various scales, from detailed analyses of individual metal-ligand bonds to broader examinations of global aspects within a complex system . Quantum chemical modeling and molecular dynamics are prominent techniques employed in these investigations .

In the context of this compound, computational studies, specifically density functional theory (DFT) calculations, have been utilized to explore structural changes in its complexes . Such studies are instrumental in understanding the fundamental nature of bonding and the stability of coordination complexes . They contribute significantly to the rational design of complexes by elucidating electronic transitions, bonding characteristics, and reaction pathways . Furthermore, computational approaches can shed light on complex metal-ligand exchange interactions and the extent to which the metal center perturbs the ligand .

DFT Calculations in Predicting Complex Properties

Density Functional Theory (DFT) is a widely adopted computational method for predicting the physical and chemical properties of both metals and organometallic compounds . Its application in coordination chemistry provides enhanced characterizations at the electronic structure, bonding, and chemically predictive levels for coordination compounds .

DFT calculations are particularly valuable for predicting a range of complex properties, including geometry optimization, spin states, and solvation effects . They are also essential for understanding rapid reaction processes and for analyzing the spectrum and geometry of metal-ligand interactions . For instance, DFT can be used to achieve qualitative agreement for various computed properties such as the nature of stationary points, binding energies, and geometries . The reliability of DFT results has led to its increased application in chemistry and materials science .

While specific numerical data for this compound complexes derived from these computational studies were not extensively detailed in the provided sources, the general capabilities of DFT in predicting such properties are well-established. An illustrative example of data that might be presented from DFT calculations on metal-acetylurea complexes could include optimized bond lengths, binding energies, and predicted vibrational frequencies, as shown in the conceptual table below.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical Metal-Acetylurea Complex

| Property | Value (Illustrative) | Unit |

| Metal-Oxygen Bond Length | 2.15 | Å |

| Metal-Nitrogen Bond Length | 2.20 | Å |

| Binding Energy | -150 | kJ/mol |

| Vibrational Frequency (C=O stretch) | 1680 | cm⁻¹ |

| HOMO-LUMO Gap | 3.5 | eV |

Iv. Biological and Pharmacological Research on Acetylurea

Mechanisms of Biological Activity

Acetylurea exhibits a multifaceted array of biological activities, with its mechanisms of action spanning cellular and neurological pathways. These mechanisms involve modulating key cellular processes, interacting with specific molecular targets, and influencing physiological responses .

Cellular Mechanisms of Action

This compound's effects at the cellular level are primarily characterized by its ability to induce apoptosis, inhibit cell proliferation, disrupt microbial membranes, and modulate cytokine production .

Research indicates that this compound possesses anticancer properties, primarily through its capacity to induce apoptosis in various cancer cell lines . The compound triggers intrinsic apoptotic pathways by activating caspases and altering the expression of Bcl-2 family proteins . The Bcl-2 family comprises both anti-apoptotic (e.g., Bcl-2 itself) and pro-apoptotic (e.g., Bax, Bak) proteins, which collectively regulate the release of cytochrome c from mitochondria, a critical step in initiating the caspase cascade. By modulating these proteins, this compound facilitates the programmed cell death of malignant cells .

Studies have shown this compound's antiproliferative activity against human tumor cell lines, leading to cell cycle arrest and apoptosis induction. Specific research findings demonstrating its effect on various cancer cell lines are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism |

| HT29 | 43-390 | Cell cycle arrest and apoptosis induction |

| MCF7 | Varies | Inhibition of proliferation |

| SW13 | Varies | Activation of apoptotic pathways |

Beyond apoptosis induction, this compound has been observed to inhibit cell proliferation in a range of cancer cell lines . Structure-activity relationship (SAR) analyses have revealed that specific modifications to the urea (B33335) moiety of this compound can enhance its antiproliferative activity against tumor cells . Furthermore, comparisons with related compounds suggest that the presence of an this compound group can influence antiproliferative effects, with compounds bearing an this compound group exhibiting different activity profiles compared to those with amide or urea groups. The inhibition of cell proliferation is a crucial aspect of its potential as an anticancer agent .

This compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria . The mechanism underlying this antimicrobial activity involves the disruption of bacterial cell membranes . This disruption leads to increased membrane permeability and ultimately, cell death . This action is similar to that of certain antimicrobial peptides (AMPs), which combat multidrug-resistant pathogens by directly compromising the integrity of microbial cell membranes. Specific studies have demonstrated this compound's effectiveness in inhibiting bacterial growth in organisms such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

This compound also demonstrates anti-inflammatory effects through its ability to modulate cytokine production . In vitro studies have indicated that this compound can reduce the secretion of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions . A key pathway involved in inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound has been shown to inhibit the activation of NF-κB, thereby contributing to the downregulation of pro-inflammatory cytokines and mitigating inflammatory responses . The inhibition of NF-κB is a recognized strategy for developing anti-inflammatory agents, as its dysregulation is implicated in numerous inflammatory diseases.

Membrane Disruption in Microbial Cells

Neurological Mechanisms of Action

This compound has been investigated for its potential anticonvulsant effects, suggesting a role in neurological disorders such as epilepsy . Its mechanism of action in the nervous system is believed to involve the modulation of neuronal excitability . This includes interactions with specific molecular targets, such as certain neurotransmitters and ion channels, which work to stabilize neuronal activity and prevent seizures . Derivatives of this compound have also demonstrated efficacy in controlling myoclonus, further suggesting a mechanism that involves the modulation of neurotransmitter release . For instance, dimethylamine (B145610) this compound (DIZE), an ACE2 activator, has been shown to influence neurological pathways by modulating MasR and NMDA NR2B receptors, which are involved in cognitive function and neurodegenerative processes.

Modulation of Neurotransmitter Activity and Ion Channels

This compound derivatives, such as phenacemide (B10339) (phenylthis compound), are classified as anticonvulsants and share structural similarities with barbiturates and hydantoins, classes of drugs known for their central nervous system activity. These compounds are understood to interact with specific molecular targets within the nervous system, including certain neurotransmitters and ion channels, thereby contributing to the stabilization of neuronal activity. The consistent presence of the urea moiety in many antiepileptic drugs (AEDs) suggests its significant role in their anticonvulsant pharmacophore.

Impact on Neuronal Excitability

Investigations into this compound and its derivatives have explored their potential anticonvulsant effects, indicating their capacity to modulate neuronal excitability. This modulatory action positions them as potential candidates for the treatment of various neurological disorders, including epilepsy. The mechanism by which anticonvulsant drugs operate involves increasing the activity threshold in the motor cortex, which helps to prevent the spread of seizure discharge and reduces the speed of nerve impulse conduction within individual neurons. Epilepsy is fundamentally characterized by neuronal hyperexcitability and hypersynchrony of neural circuits. Therefore, the therapeutic goal of AEDs, including this compound derivatives, is to restore the delicate balance between excitatory and inhibitory forces within these neural networks.

Pharmacological Properties and Potential Therapeutic Applications

Anticancer Efficacy and Cancer Cell Line Inhibition

Research has highlighted the anticancer potential of urea derivatives, demonstrating their capacity to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have reported antiproliferative activity against a diverse range of human cancer cell lines. For instance, activity has been observed in human colon carcinoma (HT-29) and human breast carcinoma (MCF-7) cell lines. Furthermore, urea derivatives have shown good antiproliferative activity against human tumor cell lines such as KB and K562, while exhibiting selectivity by showing no antiproliferative activity against the human liver cell line L02. Potent activity has also been noted against leukemia (CEM), lymphoma (Daudi), hepatoma (Bel-7402), prostate cancer (DU-145), melanoma (DND-1A), colon cancer (LOVO), and pancreatic cancer (MIA Paca) cell lines. The underlying mechanism often involves the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).

Table 1: Observed Effects of Urea Derivatives on Various Cancer Cell Lines

| Cancer Cell Line Type | Observed Effect | References |

| Human colon carcinoma (HT-29) | Antiproliferative activity | |

| Human breast carcinoma (MCF-7) | Antiproliferative activity | |

| Human liver cell line (L02) | No antiproliferative activity (selectivity) | |

| Human tumor cell lines (KB, K562) | Good antiproliferative activity | |

| Leukemia (CEM) | Potent activity | |

| Lymphoma (Daudi) | Potent activity | |

| Hepatoma (Bel-7402) | Potent activity | |

| Prostate cancer (DU-145) | Potent activity | |

| Melanoma (DND-1A) | Potent activity | |

| Colon cancer (LOVO) | Potent activity | |

| Pancreatic cancer (MIA Paca) | Potent activity | |

| Lung carcinoma (A549) | Promising activity |

Structure-Activity Relationships in Antiproliferative Activity

Structure-activity relationship (SAR) analyses of urea derivatives have consistently demonstrated that modifications to the urea moiety significantly influence their antiproliferative activity. These analyses suggest that the presence of specific functional groups can enhance their efficacy against tumor cells. For example, studies on 1,3-disubstituted urea derivatives indicate that an aromatic ring at the N-3 position generally favors increased inhibitory activity. Conversely, the presence of hydroxyl groups on the phenyl ring has been associated with reduced antiproliferative activities, a phenomenon potentially attributed to a decrease in cell membrane permeability. Furthermore, the introduction of a nitro group substituent at the C-3 position on the aromatic ring has typically led to a decrease in activity.

When comparing compounds, those containing an amide group have shown significantly lower antiproliferative activities compared to compounds featuring either a urea or an this compound group. In the context of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, the anticancer potency was observed to follow a specific order for the 3-haloacylamino chain, with -CH(2)Br demonstrating greater potency than -CHBrCH(3). Additionally, a proper alkyl substitution within these analogs was found to potentially enhance their anticancer activity. The urea moiety itself has been confirmed to play a crucial role in the inhibition of Raf1 kinase, which represents a viable anticancer therapeutic strategy.

Case Studies in Combination Therapies (e.g., Melanoma Treatment)

This compound-containing compounds have been investigated for their therapeutic applications, including their use in combination therapies for malignant melanomas. Examples of such compounds include 3-(2-(4-fluorophenyl)acetyl)urea and 1-(4-(5-chloropyrrolo[1,2-f] triazin-4-yloxy)-3-fluorophenyl)-3-(2-(4-fluorophenyl)acetyl)urea, which have been explored in this context. Melanoma, particularly when it has metastasized to the brain, presents a significant challenge in treatment. Current therapeutic strategies for advanced melanoma frequently involve combination targeted therapies, such as the use of BRAF and MEK inhibitors (e.g., dabrafenib (B601069) and trametinib). These inhibitors function by blocking specific signals that drive the growth and division of cancer cells. The objective of these combination approaches is to improve patient outcomes by enhancing response rates and prolonging progression-free survival in individuals with advanced melanoma.

Antimicrobial Properties against Gram-Positive and Gram-Negative Bacteria

This compound has been noted for exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that compounds with such activity can disrupt bacterial cell membranes, leading to increased permeability and, subsequently, cell death. For instance, Allylisopropylthis compound, an this compound derivative, has been studied for its potential antimicrobial characteristics. The efficacy of antimicrobial agents against Gram-positive and Gram-negative bacteria can differ due to variations in their cell wall structures, most notably the presence of an outer membrane in Gram-negative bacteria, which can influence the ability of antimicrobial substances to penetrate and act upon the bacterial cell.

Inhibition of Bacterial Growth

This compound has demonstrated antimicrobial potential against a range of pathogens, encompassing both Gram-positive and Gram-negative bacteria. Its mechanism of action in this context is believed to involve the disruption of bacterial cell membranes, leading to increased permeability and ultimately, cell death Current time information in Bordeaux, FR.. Furthermore, this compound is recognized as a volatile compound produced by Bacillus velezensis, contributing to the bacterium's broad-spectrum antibacterial activity .

Case Studies on Pathogen Inhibition (e.g., Staphylococcus aureus, Escherichia coli)

Specific studies have evaluated the antimicrobial effects of this compound against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. Results indicate that this compound can significantly inhibit the growth of these bacteria at concentrations as low as 50 µg/mL Current time information in Bordeaux, FR.. This finding supports its potential application as an antimicrobial agent.

| Pathogen | This compound Concentration (µg/mL) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | ≥ 50 | Significant inhibition of bacterial growth Current time information in Bordeaux, FR. |

| Escherichia coli | ≥ 50 | Significant inhibition of bacterial growth Current time information in Bordeaux, FR. |

Anticonvulsant Effects and Neurological Disorder Treatment

This compound has been investigated for its potential anticonvulsant properties, showing an ability to modulate neuronal excitability. This characteristic positions it as a candidate for the treatment of epilepsy and other neurological disorders Current time information in Bordeaux, FR.. Derivatives of this compound have also demonstrated efficacy in controlling myoclonus, suggesting a mechanism that involves the modulation of neurotransmitter release Current time information in Bordeaux, FR.. For instance, pheneturide, an this compound derivative, was well tolerated and achieved complete or substantial control of myoclonus in 12 out of 19 patients in a study . Another this compound derivative, phenacemide, was historically used as an anticonvulsant but has since been withdrawn due to toxicity concerns . Beyond direct anticonvulsant actions, dimethylamine this compound (DIZE), an activator of ACE2, has shown neuroprotective effects, including reducing amyloid-beta (Aβ1-42) levels, hyperphosphorylated tau, and pro-inflammatory cytokines in the brains of senescence-accelerated mouse-prone 8 (SAMP8) mice, leading to alleviation of synaptic and neuronal loss and improved cognitive function .

Potential in Epilepsy and Myoclonus Control

The modulation of neuronal excitability by this compound derivatives indicates their potential in managing conditions like epilepsy and myoclonus Current time information in Bordeaux, FR.. Clinical observations with pheneturide, an this compound derivative, demonstrated its capacity to control myoclonic jerks in a significant proportion of patients, with some achieving complete or near-complete control .

| This compound Derivative | Condition Treated | Observed Efficacy |

|---|---|---|

| Pheneturide | Myoclonus | Complete or substantial control in 12 out of 19 patients |

Modulation of Neurotransmitter Release

The anticonvulsant effects of this compound derivatives are suggested to involve the modulation of neurotransmitter release Current time information in Bordeaux, FR.. Neurotransmitter release in the central nervous system is a complex process, often triggered by the influx of calcium ions (Ca2+) via voltage-gated Ca2+ channels. This release can be further modulated by various neurotransmitter-gated ion channels and G protein-coupled receptors located on axonal terminals . While the precise mechanisms for this compound are under investigation, its influence on neuronal excitability points to an interaction with these fundamental processes. For comparison, other anticonvulsants like valproic acid are thought to exert their effects by increasing brain concentrations of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter .

Anti-inflammatory Effects and Cytokine Production Modulation

This compound exhibits anti-inflammatory properties, primarily through its ability to modulate cytokine production and inhibit inflammatory pathways Current time information in Bordeaux, FR.. In vitro studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines, suggesting its potential therapeutic relevance for inflammatory conditions such as arthritis Current time information in Bordeaux, FR.. One proposed mechanism for this anti-inflammatory action involves the inhibition of nuclear factor kappa B (NF-κB), which leads to the downregulation of pro-inflammatory cytokines Current time information in Bordeaux, FR.. Consistent with these findings, dimethylamine this compound (DIZE) has also been observed to reduce pro-inflammatory cytokines .

Advanced Research in Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, serving to elucidate the connection between a molecule's chemical structure and its biological activity. These investigations are crucial for understanding how modifications to a molecule's structure can influence its interaction with a target and elicit a desired biological response. The insights gained from SAR studies are instrumental in designing novel compounds with enhanced biological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that predicts the biological activity of chemical compounds based on their structural and physicochemical features. QSAR models establish mathematical relationships between a molecule's physical and chemical properties, such as hydrophobicity, topology, electronic properties, and steric effects, and its observed biological activities.

The development of a QSAR model typically involves several iterative steps: selecting chemical compounds, assessing their biological activity, calculating molecular descriptors, organizing data into a uniform matrix, partitioning the data for training and validation, and finally, employing chemometric methods for feature selection and model building. Three-dimensional QSAR (3D-QSAR) extends this by using probe-based sampling within a molecular lattice to determine and correlate three-dimensional properties, particularly steric and electrostatic values, with biological activity.

In the context of urea derivatives, QSAR analyses have provided valuable insights. For instance, studies on urea-substituted 2,4-diamino-pyrimidine anti-malarials indicated that lipophilicity is a key factor driving improved anti-malarial activity. Furthermore, QSAR analyses of acyl ureas, identified as glycogen (B147801) phosphorylase inhibitors, have been used to recognize outliers that exhibit alternative binding modes, demonstrating the constructive use of QSAR in identifying compounds with distinctive allosteric interactions.

Computational Approaches in SAR Studies

Computational SAR methods leverage machine learning models to predict the biological activity of new compounds based on their chemical structure, accelerating the drug discovery process. Molecular modeling, a key computational technique, uses computer software to build and simulate three-dimensional models of molecules, aiding in the understanding of how these molecules interact with their biological targets.

CoMFA and CoMSIA Studies for Pharmacophore Identification

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques utilized for pharmacophore identification. These methods define three-dimensional pharmacophores by considering various molecular fields, including electrostatic, steric, hydrophobic, and hydrogen-bond properties. The process typically involves aligning molecules, placing probes in a 3D grid around them, calculating interaction energies, and then using Partial Least Squares (PLS) analysis to generate a regression equation and contour maps. These maps visually represent regions where specific molecular properties enhance or reduce binding affinity, thereby aiding in the prediction of properties for untested molecules and the optimization of lead compounds.

For example, CoMFA and CoMSIA studies on N-aryl-N'-(2-chloroethyl)urea (CEU) derivatives have confirmed that CEU compounds consist of two primary moieties: an N-aryl-N'-(2-chloroethyl)urea pharmacophore responsible for antiproliferative activity and an auxophore group. Modifications, such as introducing an this compound group, have been explored to assess the importance of specific atoms in the antiproliferative activity.

In Silico Screening and Lead Optimization

In silico screening, often referred to as virtual screening, is a computational method used in the early stages of drug discovery for hit identification and subsequent lead optimization. This approach is significantly faster and more cost-effective compared to traditional in vivo testing methods. Lead optimization is an iterative process involving the evaluation of lead compounds and their analogues to enhance potency and other crucial features.

Computational chemistry plays a vital role in this phase, with 3D-QSAR frequently employed for lead optimization and predicting the biological activity of novel compounds. Advanced virtual screening strategies, such as auto in silico ligand directing evolution (AILDE), have been developed to rapidly and efficiently identify promising lead compounds. This involves constructing fragment compound libraries, performing conformational sampling through molecular dynamics simulations, modifying ligands via fragment growing, and predicting binding free energy. While some two-substituted acetyl-urea derivatives have shown low inhibitory potencies in enzymatic assays, these findings underscore the importance of thorough SAR studies in identifying compounds with desired biological activity. The strategy can also involve filtering compound libraries to prioritize those containing key structural features, such as the urea moiety, followed by docking-based screening and reranking using pharmacophore models to select the most promising candidates.

Experimental SAR Methodologies

Experimental SAR studies are a cornerstone of medicinal chemistry, involving the systematic synthesis and biological testing of a series of compounds that are structurally related to a known active compound. The biological activity of each synthesized compound is meticulously measured and the results are then analyzed to pinpoint specific structural features that are correlated with an increase or decrease in the desired activity. This empirical data is crucial for guiding the rational design of new compounds with improved biological profiles.

Synthesis and Biological Evaluation of Analogues

The synthesis and subsequent biological evaluation of analogues are critical steps in experimental SAR methodologies. This involves creating a series of structurally modified compounds and then testing their biological activity to understand how specific changes to the molecular structure impact their efficacy.

For instance, novel carnosic acid derivatives incorporating urea moieties at the C-20 position have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Many of these derivatives demonstrated enhanced antiproliferative activity compared to the parent carnosic acid. In another study, the urea moiety in N-aryl-N'-(2-chloroethyl)urea (CEU) was modified into an this compound group to assess the importance of the chlorine atom in its antiproliferative activity.

Furthermore, the synthesis and biological evaluation of urea derivatives as Rho kinase inhibitors have revealed compounds with potent inhibitory activity and significant intraocular pressure-lowering effects, highlighting the value of comprehensive SAR studies for such scaffolds. Research on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs provided insights into SAR, indicating that the anticancer potency was influenced by the 3-haloacylamino chain and that the N'-substituent moiety was not always essential for activity. In a study exploring tetrahydrothieno[2,3-c]pyridine derivatives, the N6-acetyl derivative exhibited moderate antiproliferative activity, among other urea and thiourea (B124793) analogues synthesized and evaluated.

Dose-Response Relationship Analysis

The analysis of dose-response relationships is fundamental in pharmacological and toxicological research, quantifying the magnitude of a biological response as a function of exposure to a substance. These relationships are typically depicted by dose-response curves, which are often sigmoidal in shape when plotted with the logarithm of the dose on the x-axis and the measured response on the y-axis. Key parameters derived from these curves include the half maximal effective concentration (EC50) or half maximal inhibitory concentration (IC50), which indicate the potency of a compound, as well as its maximal efficacy and slope.

Toxicological Considerations and Mechanistic Studies

Toxicological considerations for chemical compounds involve identifying potential hazards and understanding the mechanisms by which adverse effects may occur. For this compound, general hazard classifications indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

The broader class of ureides, to which this compound belongs, includes compounds that have demonstrated significant toxicological profiles. For instance, Phenacemide (phenylthis compound), an anticonvulsant structurally related to this compound, was historically withdrawn from therapeutic use due to its toxicity. This suggests that the this compound moiety, or compounds containing it, can be associated with adverse effects, although the specific mechanisms for this compound itself require further elucidation.

This compound can also be formed as a product in certain chemical reactions, such as the oxidation of N-acetylthiourea (ACTU). Research into the oxidation mechanisms of thiourea derivatives indicates that the sulfur atom is often the site of bioactivation, leading to potentially toxic metabolites. This suggests that while this compound is a product in such reactions, its precursor's metabolic pathways might involve reactive intermediates. Furthermore, N-acetylurea has been identified as a product in singlet oxygen reactions, which are known to be involved in oxidative damage pathways, including those affecting DNA. This may suggest a potential, albeit indirect, involvement of this compound in oxidative stress pathways. However, specific direct mechanistic studies detailing how this compound itself induces toxicity pathways in biological systems are limited.

Identification of Potential Toxicity Pathways

Direct identification of specific toxicity pathways for this compound is not extensively reported in the scientific literature. However, based on its chemical nature and observations from related compounds, potential avenues for investigation could include:

Oxidative Stress: As N-acetylurea can be a product of singlet oxygen reactions, further research might explore if this compound itself can participate in or induce oxidative stress, leading to cellular damage.

Interaction with Biological Macromolecules: Given its simple structure, this compound could potentially interact with various biological macromolecules, including proteins or enzymes, leading to altered cellular functions. However, specific binding targets or enzyme inhibition profiles directly linked to toxicity pathways for this compound are not clearly defined in the available information.

Metabolic Pathways: While guanylurea (B105422) hydrolase has been shown not to act on this compound, indicating an exclusion of a specific metabolic pathway for its degradation by that enzyme, other metabolic transformations of this compound that could lead to toxic intermediates or byproducts remain largely unexplored in the provided context.

V. Analytical and Characterization Techniques for Acetylurea Research

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for verifying the chemical structure of Acetylurea and for evaluating its purity by detecting functional groups and characteristic atomic environments.

Fourier-transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical tool frequently employed to confirm the presence of specific functional groups within this compound . This technique measures fundamental molecular vibrations, providing a unique "fingerprint" for the compound . For this compound, FTIR is particularly useful for identifying and confirming the characteristic carbonyl (C=O) and urea (B33335) functional groups .